molecular formula C19H24N2O3 B11383682 N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B11383682
M. Wt: 328.4 g/mol
InChI Key: DCTHFCRQDHZBCG-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide is a complex organic compound that features a furan ring, a pyrrolidine ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as furan-2-yl and pyrrolidine derivatives. These intermediates are then coupled using appropriate reagents and catalysts under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The furan and pyrrolidine rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The phenoxyacetamide moiety may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    N-phenylpyrrolidin-2-one: A compound with a similar pyrrolidine ring but different substituents.

    Furan-2-carboxamide: Contains a furan ring and an amide group, similar to the furan and acetamide moieties in the target compound.

    2-(2-methylphenoxy)acetic acid: Shares the phenoxyacetic acid structure but lacks the furan and pyrrolidine rings.

Uniqueness

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide is unique due to its combination of furan, pyrrolidine, and phenoxyacetamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C19H24N2O3/c1-15-7-2-3-8-17(15)24-14-19(22)20-13-16(18-9-6-12-23-18)21-10-4-5-11-21/h2-3,6-9,12,16H,4-5,10-11,13-14H2,1H3,(H,20,22)

InChI Key

DCTHFCRQDHZBCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=CC=CO2)N3CCCC3

Origin of Product

United States

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